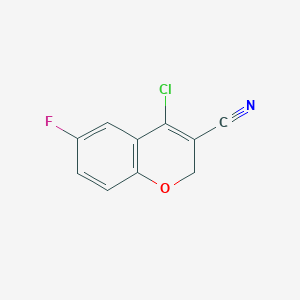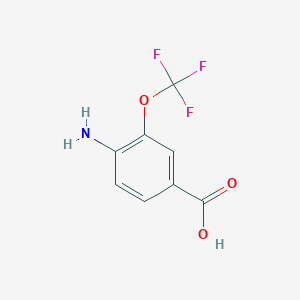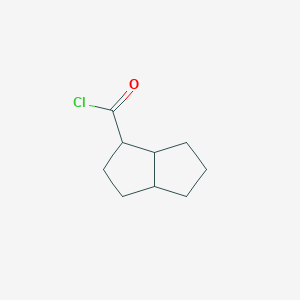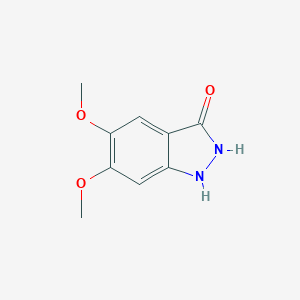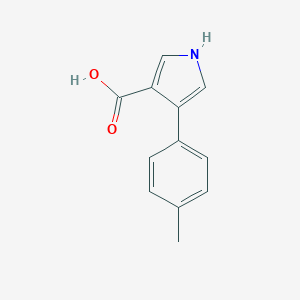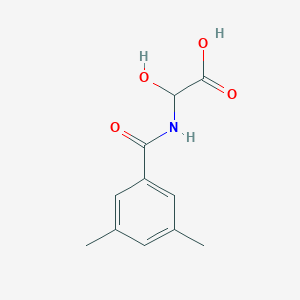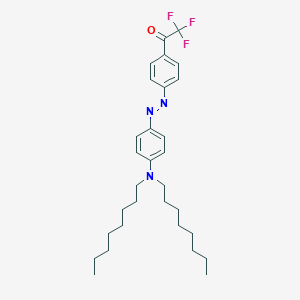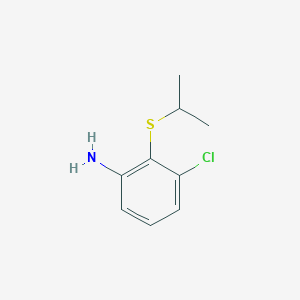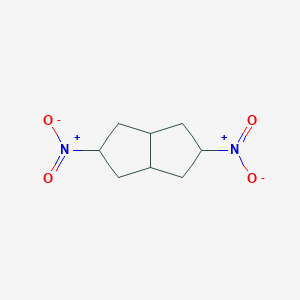![molecular formula C9H13NO B071143 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile CAS No. 182863-77-0](/img/structure/B71143.png)
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of cyclopentanone derivatives and has been found to exhibit promising biological activity. In
Wirkmechanismus
The mechanism of action of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. By inhibiting this enzyme, 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile prevents cancer cells from dividing and multiplying, leading to cell death.
Biochemische Und Physiologische Effekte
In addition to its anticancer activity, 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer cell proliferation and apoptosis. Additionally, this compound has been found to regulate the activity of key signaling pathways involved in inflammation and pain, such as the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile is its potent anticancer activity against a variety of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile. One area of research could focus on the development of new synthetic methods to improve the yield and purity of this compound. Additionally, further studies could investigate the potential of this compound as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, research could explore the use of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile in combination with other anticancer agents to enhance its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile involves the reaction of 2,2-dimethyl-1,3-cyclopentanedione with acetonitrile in the presence of a base catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with acetonitrile to yield the desired product. This synthesis method has been optimized to achieve high yields of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile with excellent purity.
Wissenschaftliche Forschungsanwendungen
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.
Eigenschaften
CAS-Nummer |
182863-77-0 |
|---|---|
Produktname |
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile |
InChI |
InChI=1S/C9H13NO/c1-9(2)7(5-6-10)3-4-8(9)11/h7H,3-5H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
RGDYFHVYDXUXJC-ZETCQYMHSA-N |
Isomerische SMILES |
CC1([C@@H](CCC1=O)CC#N)C |
SMILES |
CC1(C(CCC1=O)CC#N)C |
Kanonische SMILES |
CC1(C(CCC1=O)CC#N)C |
Synonyme |
Cyclopentaneacetonitrile, 2,2-dimethyl-3-oxo-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
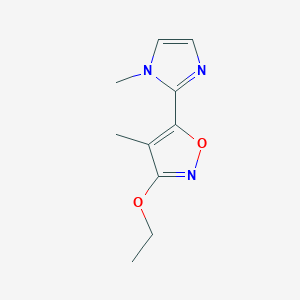
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
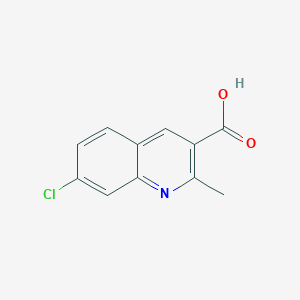
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)
